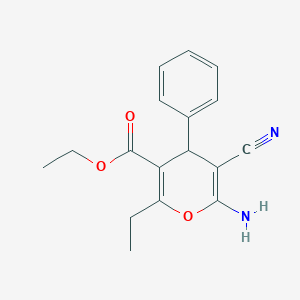
3-(2,3-dichloro-4-hydroxyphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dichloro-4-hydroxyphenyl)-N-(1-methyl-2-phenylethyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as DCPA and is synthesized using specific methods. In
Scientific Research Applications
DCPA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. DCPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and gastric cancer cells. It has also been found to inhibit the replication of the hepatitis B virus.
Mechanism of Action
The mechanism of action of DCPA is not fully understood. However, it has been proposed that DCPA exerts its anti-inflammatory and anti-tumor effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell proliferation. DCPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DCPA has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. DCPA has also been found to decrease the expression of matrix metalloproteinases, enzymes that degrade the extracellular matrix and are involved in cancer cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of DCPA is its potent anti-tumor activity. This makes it a promising candidate for the development of cancer therapeutics. However, one limitation of DCPA is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on DCPA. One direction is to investigate the potential of DCPA as a treatment for viral infections, such as hepatitis B. Another direction is to develop formulations of DCPA with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its potential therapeutic applications.
Conclusion
In conclusion, DCPA is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-viral properties and has been shown to inhibit the growth of various cancer cell lines. While DCPA has some limitations, such as low solubility, it is a promising candidate for the development of cancer therapeutics and warrants further investigation.
Synthesis Methods
DCPA is synthesized using a multistep process that involves the condensation of 2,3-dichloro-4-hydroxybenzaldehyde with 1-methyl-2-phenylethylamine to form an intermediate product. This intermediate is then condensed with 3-phenylpropanoyl chloride to form DCPA.
properties
IUPAC Name |
3-(2,3-dichloro-4-hydroxyphenyl)-3-phenyl-N-(1-phenylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2NO2/c1-16(14-17-8-4-2-5-9-17)27-22(29)15-20(18-10-6-3-7-11-18)19-12-13-21(28)24(26)23(19)25/h2-13,16,20,28H,14-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHZACCXCLMDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)CC(C2=CC=CC=C2)C3=C(C(=C(C=C3)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5011681.png)
![3-isobutyl-1-methyl-8-(5-quinoxalinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5011688.png)
![5-{3,5-dichloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011703.png)
![1-(4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5011706.png)

![5-chloro-N-(2-{[(4-methoxyphenyl)amino]carbonyl}-1-benzofuran-3-yl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5011720.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)


![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)
![2-[4-(2,4-dimethylphenoxy)butyl]-1(2H)-phthalazinone](/img/structure/B5011766.png)
